6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant activity, including anti-inflammatory treatment by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
Benzofuran compounds have been found to interact with various biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, indicating diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of benzofuran compounds .
Preparation Methods
The synthesis of 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Scientific Research Applications
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
2,3-dihydrobenzofuran: This compound lacks the methoxy and carboxylic acid functional groups, making it less versatile in terms of chemical reactivity and biological activity.
6-methoxybenzofuran:
2,3-dihydrobenzofuran-2-carboxylic acid: This compound lacks the methoxy group, which may affect its pharmacological properties and reactivity.
The unique combination of the methoxy and carboxylic acid groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-3,5,9H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQCKPKFAFHUSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(O2)C(=O)O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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